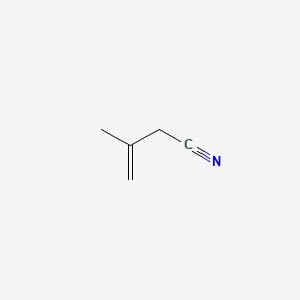Methallyl cyanide
CAS No.: 4786-19-0
Cat. No.: VC3892250
Molecular Formula: C5H7N
Molecular Weight: 81.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4786-19-0 |
|---|---|
| Molecular Formula | C5H7N |
| Molecular Weight | 81.12 g/mol |
| IUPAC Name | 3-methylbut-3-enenitrile |
| Standard InChI | InChI=1S/C5H7N/c1-5(2)3-4-6/h1,3H2,2H3 |
| Standard InChI Key | OIQDAVBXDLGCID-UHFFFAOYSA-N |
| SMILES | CC(=C)CC#N |
| Canonical SMILES | CC(=C)CC#N |
Introduction
Structural Characteristics and Molecular Identification
IUPAC Nomenclature and Structural Representation
Methallyl cyanide is systematically named 3-methylbut-3-enenitrile, reflecting its unsaturated hydrocarbon backbone substituted with a nitrile group . The structural formula confirms the presence of a methallyl group () bonded to a cyanide moiety. The SMILES notation CC(=C)CC#N and InChIKey OIQDAVBXDLGCID-UHFFFAOYSA-N provide unambiguous identifiers for computational and experimental referencing .
Crystallographic and Conformational Analysis
While X-ray crystallographic data for methallyl cyanide is absent in the reviewed literature, its 3D conformational profile can be inferred from analogous nitriles. The planar geometry of the nitrile group () and the sp²-hybridized alkene carbon suggest limited rotational freedom, favoring a trans-configuration to minimize steric hindrance .
Physicochemical Properties
Thermodynamic and Physical Constants
Key physical properties of methallyl cyanide are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 81.12 g/mol | |
| Density (25°C) | 0.816 g/cm³ | |
| Boiling Point | 126°C at 760 mmHg | |
| Refractive Index (n₀²⁰) | 1.411 | |
| Flash Point | 37.3°C (closed cup) | |
| Vapor Pressure (25°C) | 11.9 mmHg |
The compound’s low boiling point and moderate vapor pressure indicate high volatility, necessitating careful handling under ambient conditions .
Mass Spectrometry
The NIST Mass Spectrometry Data Center reports a primary fragmentation pattern dominated by the loss of the nitrile group (), yielding a base peak at corresponding to the allyl cation () . Additional peaks at and suggest sequential cleavage of methyl and ethylene fragments .
Synthetic Pathways and Industrial Production
Historical and Contemporary Methods
Methallyl cyanide synthesis is less documented than that of allyl cyanide, but analogous strategies involving nucleophilic substitution are plausible. For example, allyl cyanide is produced via the reaction of allyl chloride with sodium cyanide in the presence of Lewis acid catalysts (e.g., , ) . By extension, methallyl chloride () could undergo similar cyanide displacement under basic conditions, though this remains speculative without direct experimental validation .
Challenges in Purification
The patent literature for allyl cyanide highlights the importance of fractional distillation to isolate the product from byproducts like unreacted alkyl halides . For methallyl cyanide, the 37.3°C flash point necessitates inert atmospheres during distillation to mitigate combustion risks .
Reactivity and Chemical Applications
Electrophilic and Nucleophilic Behavior
The electron-deficient nitrile group renders methallyl cyanide susceptible to nucleophilic attack, while the alkene moiety participates in electrophilic additions. For instance, hydrocyanation reactions could yield branched nitriles, though specific examples are absent in the reviewed sources .
Future Research Directions
-
Synthetic Optimization: Developing catalytic systems for methallyl cyanide production with higher yields and selectivity.
-
Toxicological Profiling: Assessing acute and chronic exposure risks in occupational settings.
-
Applications in Materials Science: Exploring its utility as a monomer or crosslinking agent in polymer chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume